5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone 5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0941135
InChI: InChI=1S/C20H20N2O4S/c1-4-26-17-10-5-13(12-18(17)25-3)11-16-19(23)22(20(27)21-16)14-6-8-15(24-2)9-7-14/h5-12H,4H2,1-3H3,(H,21,27)/b16-11-
SMILES: CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)OC
Molecular Formula: C20H20N2O4S
Molecular Weight: 384.5 g/mol

5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone

CAS No.:

Cat. No.: VC0941135

Molecular Formula: C20H20N2O4S

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Ethoxy-3-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone -

Specification

Molecular Formula C20H20N2O4S
Molecular Weight 384.5 g/mol
IUPAC Name (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C20H20N2O4S/c1-4-26-17-10-5-13(12-18(17)25-3)11-16-19(23)22(20(27)21-16)14-6-8-15(24-2)9-7-14/h5-12H,4H2,1-3H3,(H,21,27)/b16-11-
Standard InChI Key RPPGBMCEJBJOTA-WJDWOHSUSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)OC
SMILES CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator